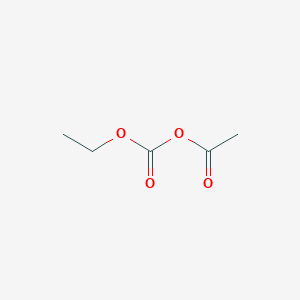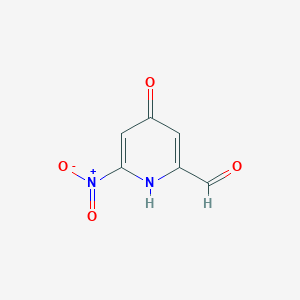
3,4-Dihydro-3,4-dihydroxyagomelatine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-3,4-dihydroxyagomelatine is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is structurally related to agomelatine, a well-known antidepressant. This compound is characterized by the presence of a dihydroxy group and a dihydro structure, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3,4-dihydroxyagomelatine typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of agomelatine using specific reducing agents under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-3,4-dihydroxyagomelatine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-3,4-dihydroxyagomelatine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-3,4-dihydroxyagomelatine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain neurotransmitters and receptors in the brain . The compound may also influence various signaling pathways involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Agomelatine: The parent compound, known for its antidepressant properties.
Dihydropyrimidinones: Compounds with similar dihydro structures and biological activities.
7-Amino-3,4-dihydro-1H-quinolin-2-one: A structurally similar compound with potential therapeutic applications.
Uniqueness
3,4-Dihydro-3,4-dihydroxyagomelatine is unique due to its specific dihydroxy and dihydro structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H19NO4 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
N-[2-(3,4-dihydroxy-7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H19NO4/c1-9(17)16-6-5-10-7-14(18)15(19)12-4-3-11(20-2)8-13(10)12/h3-4,7-8,14-15,18-19H,5-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
GRAYURGJMLFZJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=CC(C(C2=C1C=C(C=C2)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13438745.png)

![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)
![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)

![4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)

![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)

![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
